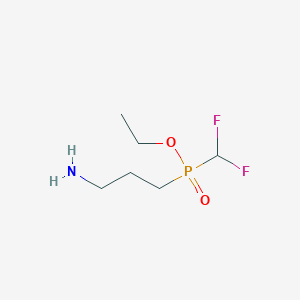






|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH:10]([F:12])[F:11])(=[O:9])[O:6]CC.Cl>>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH:10]([F:12])[F:11])(=[O:6])[OH:9]
|


|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCCCP(OCC)(=O)C(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 5 ml of methanol
|
|
Type
|
ADDITION
|
|
Details
|
To the stirred solution 25 ml of epoxypropane are added dropwise, upon which spontaneous crystallisation
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals are collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCP(O)(=O)C(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |